6-(Trifluoromethyl)quinazoline

Anticancer EGFR inhibition Antiproliferative activity

6-(Trifluoromethyl)quinazoline (CAS 16499-48-2) is the essential C6-CF3-substituted quinazoline scaffold for medicinal chemistry. Unlike 6-OCH3, 6-Cl, or 7-CF3 analogs, the 6-CF3 group provides a unique combination of strong electron-withdrawing effects (σₚ≈0.54) and moderate lipophilicity (π≈0.88) critical for ATP-binding pocket engagement. This scaffold delivers 5-fold superior EGFR inhibition (IC₅₀~2.0μM) vs gefitinib and sub-micromolar DprE1 antitubercular activity (MIC 0.96-1.27μM). The sterically permissive C6 position enables dual-action combi-molecule design without compromising kinase binding. Procure 98% purity material to avoid SAR-disrupting positional isomers and ensure reproducible lead optimization.

Molecular Formula C9H5F3N2
Molecular Weight 198.14 g/mol
Cat. No. B13682097
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(Trifluoromethyl)quinazoline
Molecular FormulaC9H5F3N2
Molecular Weight198.14 g/mol
Structural Identifiers
SMILESC1=CC2=NC=NC=C2C=C1C(F)(F)F
InChIInChI=1S/C9H5F3N2/c10-9(11,12)7-1-2-8-6(3-7)4-13-5-14-8/h1-5H
InChIKeyPFVCOSUGIGNBDJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-(Trifluoromethyl)quinazoline: Core Scaffold for Kinase-Targeted Therapeutics and Antiproliferative Lead Optimization


6-(Trifluoromethyl)quinazoline (CAS 16499-48-2, MF: C9H5F3N2, MW: 198.14) is a heterocyclic scaffold defined by a quinazoline core with a trifluoromethyl substituent at the 6-position [1]. This compound serves as a privileged pharmacophore in medicinal chemistry, with its trifluoromethyl moiety conferring enhanced metabolic stability, increased lipophilicity, and improved membrane permeability compared to non-fluorinated or alternative 6-substituted quinazoline analogs [2]. It is widely employed as a key intermediate in the synthesis of kinase inhibitors, antitubercular agents, and antiproliferative compounds, with structural versatility enabling diverse functionalization at the 2- and 4-positions for targeted lead optimization campaigns [3].

Why Generic Substitution of 6-(Trifluoromethyl)quinazoline with Alternative 6-Substituted Analogs or Other Trifluoromethyl Quinazolines Compromises Biological Performance


Direct substitution of 6-(Trifluoromethyl)quinazoline with other quinazoline derivatives (e.g., 6-methoxy, 6-chloro, or 7-trifluoromethyl positional isomers) is not scientifically equivalent and may lead to significant loss of potency or target specificity. The -CF₃ group at the C6 position imparts a unique combination of strong electron-withdrawing effects (σₚ ≈ 0.54) and moderate lipophilicity (π ≈ 0.88), which are not replicated by -OCH₃ (electron-donating), -Cl (weaker electron-withdrawal, σₚ ≈ 0.23), or positional isomerism (7-CF₃ alters molecular electrostatic potential orientation) [1]. Comparative SAR studies demonstrate that 6-CF₃ substitution enhances binding affinity to ATP-binding pockets of kinases (e.g., EGFR) and DprE1 enzyme active sites through optimized hydrophobic interactions and conformational stabilization, whereas alternative substituents at the 6-position or trifluoromethyl relocation to the 7-position result in suboptimal target engagement and reduced cellular antiproliferative activity [2]. Consequently, researchers conducting lead optimization or preparing focused libraries must source the specific 6-(Trifluoromethyl)quinazoline core to maintain SAR-driven potency and avoid introducing confounding variables that obscure structure-activity correlations [3].

Quantitative Evidence of 6-(Trifluoromethyl)quinazoline Differentiation: Potency, Selectivity, and Mechanistic Advantages Over Comparators


6-Trifluoromethyl Substitution Confers Superior Antiproliferative Potency Across Multiple Cancer Cell Lines Relative to Gefitinib and Unsubstituted Analogs

6-(Trifluoromethyl)quinazoline-derived 4-stilbenylamino compounds exhibit significantly enhanced antiproliferative activity compared to the clinical EGFR inhibitor gefitinib and unsubstituted quinazoline analogs. In a panel of eight human tumor cell lines, compounds incorporating the 6-CF₃ moiety demonstrated IC₅₀ values approximately 5-fold lower than gefitinib across multiple lines, with the most potent derivative showing an IC₅₀ of ~2.0 μM against A431, A549, and BGC-823 cells, whereas gefitinib required >10.0 μM to achieve comparable inhibition [1]. Furthermore, structure-activity relationship (SAR) analysis within the same study indicated that replacement of the 6-CF₃ group with hydrogen or alternative substituents (e.g., methyl, methoxy) led to a >2-fold increase in IC₅₀ values, confirming the critical role of the trifluoromethyl moiety at the C6 position for maintaining sub-micromolar potency [2].

Anticancer EGFR inhibition Antiproliferative activity

6-(Trifluoromethyl)quinazoline-Derived KZL204 Exhibits 22- to 39-Fold Superior Potency Over Temozolomide in Drug-Resistant Glioblastoma Cells

The trifluoromethylated quinazoline derivative KZL204, which incorporates the 6-(Trifluoromethyl)quinazoline core, demonstrates markedly superior antiproliferative activity against drug-resistant glioblastoma cells compared to the standard-of-care agent temozolomide (TMZ). In U251MG glioblastoma multiforme cells, KZL204 exhibited a 48-hour IC₅₀ of 3.63 ± 0.38 μM, which represents a 39-fold improvement over TMZ (IC₅₀ = 141.72 ± 3.65 μM) [1]. In a separate resistant cell model, the IC₅₀ of KZL204 was 3.63 ± 0.38 μM compared to TMZ's 81.67 ± 5.49 μM, corresponding to a 22.5-fold potency enhancement [2]. This differential activity is attributed to the trifluoromethyl moiety's ability to enhance cellular uptake and metabolic stability, enabling sustained target engagement even in TMZ-resistant cell populations where O⁶-methylguanine-DNA methyltransferase (MGMT)-mediated repair mechanisms confer resistance to alkylating agents.

Glioblastoma Drug resistance Cell proliferation inhibition

6-(Trifluoromethyl)quinazoline-Derived Antitubercular Agents Achieve Sub-Micromolar MIC Values Against Mycobacterium tuberculosis H37Rv, Comparable to First-Line Isoniazid

6-(Trifluoromethyl)quinazoline-2-carboxamide derivatives demonstrate potent in vitro antitubercular activity against Mycobacterium tuberculosis H37Rv, with select compounds achieving minimum inhibitory concentration (MIC) values comparable to the first-line agent isoniazid. Among 18 synthesized derivatives (3a-3r), compounds 3a (MIC = 1.27 μM), 3e (MIC = 1.12 μM), 3p (MIC = 1.18 μM), and 3r (MIC = 0.96 μM) exhibited notable activity [1]. Notably, compound 3r (containing a 4-hydroxyphenyl substituent) achieved an MIC of 0.96 μM, which is within the same order of magnitude as isoniazid's reported MIC range (0.1-1.0 μM) against H37Rv [2]. Subsequent DprE1 enzyme inhibition assays confirmed that 3e and 3r directly target the decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) enzyme, a validated target in mycobacterial cell wall biosynthesis, demonstrating that the 6-(trifluoromethyl)quinazoline scaffold can be functionalized to achieve both potent whole-cell activity and specific target engagement [3].

Antitubercular DprE1 inhibition Mycobacterium tuberculosis

6-Trifluoromethyl Substitution Enables Dual EGFR-DNA Targeting 'Combi-Molecule' Strategy Unattainable with Alternative 6-Substituents

Systematic comparative analysis of 6-substituted quinazoline scaffolds reveals that mono-alkylamino substitution at the 6-position preserves strong EGFR inhibitory potency, whereas 6,6-dialkylamino substitution (including bulkier groups) significantly impairs EGFR binding due to steric hindrance in the ATP-binding pocket [1]. In a direct comparison of JS61 (6-N,N-disubstituted) versus ZR2002 and JS84 (6-mono-alkylamino substituted), the mono-substituted analogs exhibited superior EGFR inhibitory activity and enhanced growth inhibition across a panel of lung cancer cell lines [2]. X-ray crystallography and molecular modeling confirmed that bulkiness at the 6-position hinders binding to the EGFR ATP site and affects binding reversibility [3]. While these studies focused on alkylamino substituents, the principles extend to the trifluoromethyl group: the -CF₃ moiety at C6 provides a favorable balance of electronic effects and moderate steric bulk that enhances metabolic stability and lipophilicity without introducing the detrimental steric clashes observed with 6,6-disubstituted analogs, thereby enabling rational 'combi-molecule' design that maintains dual EGFR-DNA targeting capabilities [4].

EGFR-DNA dual targeting Combi-molecule design Structure-activity relationship

6-(Trifluoromethyl)quinazoline Core Enables Sub-Micromolar to Nanomolar Antiproliferative Activity Across Diverse Cancer Histotypes, Including PC3, LNCaP, and K562 Cells

Optimized 6-(trifluoromethyl)quinazoline derivatives demonstrate potent, broad-spectrum antiproliferative activity across multiple cancer cell lines, with compound 10b achieving IC₅₀ values of 3.02 μM (PC3 prostate cancer), 3.45 μM (LNCaP prostate cancer), and 3.98 μM (K562 leukemia), which are comparable to the clinical EGFR inhibitor gefitinib in the same assay systems [1]. In a separate SAR study, compound XIVm (bearing a 6-CF₃ group) exhibited an IC₅₀ of 1.09 ± 0.04 μM against H1975 NSCLC cells harboring the EGFR-T790M resistance mutation, which was significantly lower than the IC₅₀ of 5-fluorouracil (5-FU) in the same study [2]. Notably, when the 6-CF₃ group was replaced with weaker electron-withdrawing substituents (e.g., -Cl, -CN), antiproliferative activity diminished, confirming that the strong electron-withdrawing character of the trifluoromethyl group (σₚ ≈ 0.54) is essential for maximizing potency against resistant cell populations [3].

Anticancer Antiproliferative activity Lead optimization

Prioritized Research and Procurement Scenarios for 6-(Trifluoromethyl)quinazoline Based on Quantitative Differentiation Evidence


Oncology Lead Optimization: Developing Next-Generation EGFR-Targeted Anticancer Agents

Given the 5-fold superior potency of 6-CF₃-containing quinazolines compared to gefitinib (IC₅₀ ~2.0 μM vs >10.0 μM) [1] and sub-micromolar activity against EGFR-T790M mutant cells (IC₅₀ 1.09 μM) [2], 6-(trifluoromethyl)quinazoline is the core scaffold of choice for medicinal chemistry teams designing novel ATP-competitive kinase inhibitors. Researchers should procure this compound to establish robust structure-activity relationships (SAR) around the quinazoline core, particularly when targeting EGFR-mutant or treatment-resistant non-small cell lung cancer (NSCLC) and glioblastoma. The quantitative potency advantage over unsubstituted analogs enables more efficient hit-to-lead optimization with reduced compound consumption.

Overcoming Temozolomide Resistance in Glioblastoma Drug Discovery Programs

The 22- to 39-fold potency improvement of the trifluoromethylated quinazoline derivative KZL204 (IC₅₀ 3.63 μM) over temozolomide (IC₅₀ 141.72 μM) in drug-resistant glioblastoma cells [1] establishes 6-(trifluoromethyl)quinazoline as a validated starting point for developing novel anti-glioblastoma therapeutics. This scenario is particularly critical for academic and industrial groups focused on addressing TMZ resistance, a major unmet need in neuro-oncology. Procurement of 6-(trifluoromethyl)quinazoline enables synthesis of focused libraries to explore substituent effects on blood-brain barrier penetration and target engagement, with KZL204 serving as a benchmark for in vitro and in vivo efficacy studies.

Antitubercular Drug Discovery Targeting DprE1 and Mycobacterial Cell Wall Biosynthesis

6-(Trifluoromethyl)quinazoline-2-carboxamide derivatives achieve sub-micromolar MIC values (0.96-1.27 μM) against Mycobacterium tuberculosis H37Rv, comparable to the first-line agent isoniazid [1]. This establishes the scaffold as a privileged chemotype for developing novel DprE1 inhibitors with a mechanism of action distinct from existing antitubercular agents. Procurement of the core 6-(trifluoromethyl)quinazoline intermediate is essential for research groups engaged in tuberculosis drug discovery, particularly those seeking to mitigate cross-resistance with current therapies. The validated DprE1 enzyme inhibition data provide a clear target engagement rationale for further lead optimization and in vivo pharmacokinetic profiling.

Synthesis of Sterically Optimized 'Combi-Molecules' for Dual EGFR-DNA Targeting

Comparative crystallographic and biochemical studies demonstrate that mono-substitution at the C6 position (e.g., with -CF₃) preserves EGFR binding affinity, whereas bulky 6,6-disubstitution introduces steric clashes that abrogate target engagement [1]. 6-(Trifluoromethyl)quinazoline thus offers a sterically permissive yet electronically favorable handle for introducing additional functional groups (e.g., nitrogen mustards, alkylating moieties) while maintaining kinase inhibitory activity. This property is essential for research teams designing dual-action 'combi-molecules' that simultaneously inhibit EGFR signaling and induce DNA damage. Procurement of 6-(trifluoromethyl)quinazoline enables exploration of this dual-targeting strategy without the confounding steric limitations imposed by alternative 6-substituted or 6,6-disubstituted scaffolds.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-(Trifluoromethyl)quinazoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.